molecular formula C20H21F2N3O2S B15118824 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione

Cat. No.: B15118824
M. Wt: 405.5 g/mol
InChI Key: OPYDWOYFQMEKNK-UHFFFAOYSA-N
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Description

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperidine ring, and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may have applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and piperidine-containing molecules. Examples include:

  • 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
  • 4-(4-Fluorophenyl)-2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

Uniqueness

What sets 3-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}(methyl)amino)-1,2-benzothiazole-1,1-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21F2N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C20H21F2N3O2S/c1-24(20-16-4-2-3-5-19(16)28(26,27)23-20)15-8-10-25(11-9-15)13-14-6-7-17(21)18(22)12-14/h2-7,12,15H,8-11,13H2,1H3

InChI Key

OPYDWOYFQMEKNK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC(=C(C=C2)F)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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